3-(Bromomethyl)-5-methylisoxazole
Overview
Description
The compound "3-(Bromomethyl)-5-methylisoxazole" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The presence of the bromomethyl and methyl groups on the isoxazole ring can significantly influence its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis for various applications, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of isoxazole derivatives, including those with bromomethyl groups, can be achieved through various methods. For instance, the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate has been studied to obtain precursors like 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, which can be further used to synthesize isoxazole-fused heterocycles . Additionally, the derivatization of carboxylic acids using reagents such as 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone demonstrates the utility of bromomethylated compounds in high-performance liquid chromatography .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques. For example, the compound 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole has been characterized by spectral studies, including HRMS, IR, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction studies . These studies provide insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Isoxazole derivatives can undergo a range of chemical reactions, including tautomerism, as seen in the study of 5-hydroxyisoxazoles-isoxazol-5-ones, where the existence of different tautomeric forms in various solvents was observed . The reactivity of isoxazole derivatives can also be influenced by substituents on the ring, as demonstrated by the bromination reactions of N-methylisoxazolin-5-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For example, the introduction of a bromomethyl group can increase the compound's reactivity towards nucleophilic substitution reactions, which is useful in the synthesis of more complex molecules. The crystal structure analysis of isoxazole derivatives can reveal information about their stability, melting points, and solubility, which are important for their practical applications .
Scientific Research Applications
Antibacterial and Biodegradation Applications
The biodegradation of pharmaceutical compounds like sulfamethoxazole (SMX) is a significant environmental concern. A study by Mulla et al. (2018) demonstrated the degradation of SMX by various bacterial strains, highlighting the complete degradation of 3-amino-5-methylisoxazole, a derivative of 3-(Bromomethyl)-5-methylisoxazole. This research underscores the potential of using specific microorganisms for bioremediation of SMX-contaminated sites and highlights the importance of understanding the degradation mechanisms of such compounds (Mulla et al., 2018).
Synthetic Applications in Heterocycles
The compound and its derivatives are also key in synthesizing various heterocycles, an essential class of compounds in medicinal chemistry. For instance, Roy et al. (2004) provided insights into the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate, a precursor for synthesizing isoxazole-fused heterocycles. This research highlights the versatility of 3-(Bromomethyl)-5-methylisoxazole derivatives in synthesizing complex organic structures with potential applications in drug development (Roy et al., 2004).
Safety And Hazards
properties
IUPAC Name |
3-(bromomethyl)-5-methyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-4-2-5(3-6)7-8-4/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGJFGPILHALRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379972 | |
Record name | 3-(Bromomethyl)-5-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-5-methylisoxazole | |
CAS RN |
130628-75-0 | |
Record name | 3-(Bromomethyl)-5-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Bromomethyl)-5-methylisoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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